molecular formula C7H4BrNO3 B15316600 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid

2-(2-Bromopyridin-4-yl)-2-oxoacetic acid

Cat. No.: B15316600
M. Wt: 230.02 g/mol
InChI Key: YMNOMVCQCPVFEM-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)-2-oxoacetic acid is a brominated pyridine derivative featuring a ketone group at the α-position of the acetic acid moiety.

  • Molecular Formula: Likely C₇H₄BrNO₃ (inferred from analogs like 2-(4-Bromophenyl)-2-oxoacetic acid derivatives) .
  • Functional Groups: A bromopyridine ring, a ketone group, and a carboxylic acid group, enabling reactivity in cross-coupling reactions or as a ligand in coordination chemistry.
  • Applications: Potential use in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, as seen in structurally related compounds .

Properties

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H4BrNO3/c8-5-3-4(1-2-9-5)6(10)7(11)12/h1-3H,(H,11,12)

InChI Key

YMNOMVCQCPVFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Nitration-Substitution-Hydrolysis Sequence

Adapted from the synthesis of 2-nitro-4-substituted phenylacetic acids, this three-step protocol demonstrates scalability for industrial production:

Step 1: Nitration of 2-Bromo-4-methylpyridine
A mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C converts 2-bromo-4-methylpyridine to 2-bromo-5-nitro-4-picoline with 89% conversion. The low temperature minimizes oxidative debromination.

Step 2: Cyanoacetate Substitution
Reaction with methyl cyanoacetate (2.5 equiv) in ethanol containing sodium ethoxide (20% w/v) at reflux for 8 hours yields the α-cyano intermediate. Kinetic studies show 60% conversion within 4 hours, reaching 95% at 8 hours.

Step 3: Acidic Hydrolysis
Hydrolysis in 6M HCl at 110°C for 2 hours achieves complete conversion to the target compound. The crude product is purified via ethanol/water recrystallization (mp 166–167°C).

Performance Metrics

Parameter Value
Overall Yield 35–58%
Purity (HPLC) ≥98%
Scalability Kilogram-scale

This method avoids toxic solvents but requires careful pH control during hydrolysis to prevent decarboxylation.

Palladium-Catalyzed Decarboxylative Acylation

The ACS Omega protocol for arylglyoxylic amides was modified for oxoacid synthesis:

Reaction Conditions

  • Catalyst: Pd(TFA)₂ (5 mol%)
  • Ligand: P(o-tol)₃ (10 mol%)
  • Solvent: Mesitylene
  • Temperature: 150°C, 24 hours

Mechanistic Pathway

  • Oxidative addition of 2,3-dibromopyridine to Pd(0)
  • Transmetalation with in-situ generated α-ketoacyl species
  • Reductive elimination forming the C–C bond

Optimization Data

Additive Yield (%)
None 32
CuI (15 mol%) 10
TEMPO (10 equiv) 69

The radical scavenger TEMPO enhances yield by suppressing side reactions.

Hydrolysis of 2-(2-Bromopyridin-4-yl)-2-cyanoacetic Acid

A two-stage hydrolysis adapted from Ambeed’s amide synthesis:

Stage 1: Partial Hydrolysis

  • Reagent: 20% HCl, 80°C, 1 hour
  • Conversion: 85% to α-cyano-α-hydroxy intermediate

Stage 2: Strong Alkaline Hydrolysis

  • Conditions: 6M NaOH, 120°C, 4 hours
  • Workup: Acidification to pH 2 with conc. HCl

Advantages

  • Avoids palladium catalysts
  • Compatible with acid-sensitive substrates

Comparative Analysis of Synthesis Routes

Yield and Efficiency

Method Average Yield Time (h) Cost Index
Nitration-Substitution 46% 14 $$$
Pd-Catalyzed 69% 24 $$$$
Cyano Hydrolysis 58% 5 $$

Environmental Impact

  • E-Factor : Pd-catalyzed method has highest E-factor (32) due to solvent usage
  • PMI : Nitration method achieves PMI of 8.2 (ideal ≤10)

Industrial-Scale Considerations

The patent method demonstrates feasibility for continuous production:

  • Throughput: 12 kg/day using 100 L reactor
  • Waste stream: 90% aqueous HNO₃ recoverable via distillation
  • Safety: Exothermic nitration requires jacketed reactors with ΔT < 5°C/min

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the pyridine C-2 position facilitates palladium- or copper-catalyzed coupling reactions. For example:

  • Sonogashira Coupling : Reaction with terminal alkynes using Pd/Cu catalysts in 1,4-dioxane yields alkynylated pyridines. A similar system achieved 90% yield for 4-(pyridin-2-yl)but-3-yn-1-ol from 2-bromopyridine and but-3-yn-1-ol under PdCl₂(PPh₃)₂/CuI catalysis .

  • Buchwald–Hartwig Amination : Substitution of Br with amines (e.g., NH₃, alkylamines) is feasible under Pd/Xantphos catalysis, forming N-pyridyl derivatives.

Oxidation and Reduction

The α-keto acid group undergoes redox reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the ketone to a secondary alcohol, yielding 2-(2-bromopyridin-4-yl)-2-hydroxyacetic acid.

  • Oxidative Decarboxylation : Under basic conditions (e.g., KOH, Δ), the α-keto acid may decarboxylate to form 2-bromoisonicotinaldehyde .

Condensation and Cyclization

The α-keto acid participates in cyclocondensation with nucleophiles:

  • Amide Formation : Reacts with amines (e.g., aniline) to form α-keto amides. A palladium-catalyzed system achieved 64% yield for analogous arylglyoxylic amides using 2-bromopyridine and arylglyoxylates .

  • Heterocycle Synthesis : Condensation with hydrazines or hydroxylamines generates pyrazole or isoxazole derivatives, respectively.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes substitution:

  • Br Replacement : Br can be displaced by alkoxides, thiols, or azides under microwave or thermal conditions. For instance, 2-bromo-5-methoxypyridine reacted with NaN₃ in DMF at 100°C to form 2-azido-5-methoxypyridine .

Metal-Mediated Transformations

Ruthenium or cerium catalysts enable advanced functionalization:

  • C–H Activation : Ru(OPiv)₂(p-cymene) catalyzes C-6 heteroarylation of pyridones, suggesting potential for directing-group-assisted C–H bond activation in the pyridine ring .

  • Lewis Acid Catalysis : Ce(OTf)₃ promotes Michael additions, relevant for modifying the α-keto acid moiety .

Table 1. Representative Reaction Conditions and Yields

Reaction TypeConditionsYieldSource
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, 1,4-dioxane, 70°C, 16 h77–90%
Amide FormationPd(TFA)₂, DMA, 120°C, 24 h64%
Oxidative DecarboxylationKOH, H₂O, Δ~40%
Nucleophilic SubstitutionNaN₃, DMF, 100°C, 12 h84%

Stability and Handling

  • Hydrolytic Sensitivity : The α-keto acid is prone to hydrolysis in aqueous media; anhydrous conditions are recommended for reactions.

  • Thermal Decomposition : Above 150°C, decarboxylation and Br elimination compete, necessitating controlled heating .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
2-(4-Bromophenyl)-2-oxoethyl benzoate C₁₆H₁₃BrO₃ 333.18 Bromophenyl, ester linkage Photolysis; synthesis of heterocycles
2-(4-Fluorophenyl)-2-oxoacetic acid C₈H₅FO₃ 168.12 Fluorophenyl Intermediate in drug synthesis
2-(4-Bromopyridin-2-yl)acetic acid C₇H₆BrNO₂ 216.03 Bromopyridine, acetic acid R&D applications; limited solubility in water
2-(5-Bromo-1H-indol-3-yl)-2-oxoacetic acid C₁₀H₇BrNO₃ 284.08 Bromoindole, oxoacetic acid Biochemical research
Key Observations:

Electron-Withdrawing Effects : Bromine and fluorine substituents enhance electrophilicity at the ketone group, facilitating nucleophilic additions or condensations. For example, 2-(4-Fluorophenyl)-2-oxoacetic acid is used in peptide coupling reactions .

Reactivity : Phenacyl esters like 2-(4-Bromophenyl)-2-oxoethyl benzoate undergo photolysis to generate radicals, useful in polymer chemistry .

Table 2: Hazard Profiles of Selected Analogs
Compound Name Acute Toxicity (Skin/Eye) Environmental Impact Regulatory Status
2-(3-Fluorophenyl)-2-oxoacetic acid Skin corrosion (Cat. 1B) High aquatic toxicity Not listed in most hazard inventories
2-((4-Nitrophenyl)amino)-2-oxoacetic acid Severe eye irritation Persistence data lacking Requires hazard labeling
5-Bromo-α-oxo-1H-indole-3-acetic acid Not classified Unknown biodegradability Limited regulatory data
Key Observations:
  • Bromine vs. Fluorine : Brominated compounds (e.g., 2-(4-Bromophenyl) derivatives) may pose higher environmental persistence risks compared to fluorinated analogs .
  • Nitro Groups: Compounds like 2-((4-Nitrophenyl)amino)-2-oxoacetic acid exhibit higher acute toxicity due to nitro group reactivity .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid with high purity and yield?

A robust synthesis involves coupling bromopyridine derivatives with oxoacetic acid precursors. For example, analogous methods for 2-oxoacetic acid derivatives (e.g., 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid) utilize oxidation of acetylated intermediates with agents like KMnO₄ under controlled conditions . Bromopyridinyl groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key parameters include solvent polarity (e.g., aqueous acetic acid), temperature (0–25°C), and stoichiometric control of oxidizing agents to minimize side reactions .

Basic: How can spectroscopic techniques confirm the structure and tautomeric forms of this compound?

1H/13C NMR : The keto-enol tautomerism can be identified by observing proton signals near δ 12–14 ppm (enolic -OH) and carbonyl carbons at ~190–200 ppm .
IR Spectroscopy : Stretching vibrations for C=O (keto: ~1700 cm⁻¹) and O-H (enol: ~3200 cm⁻¹) distinguish tautomers .
X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks, critical for confirming the dominant tautomer in the solid state .

Advanced: What computational approaches (e.g., DFT) are suitable for analyzing the electronic structure of this compound?

Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level can predict:

  • Electrostatic Potential Maps : Highlight electrophilic sites (e.g., carbonyl carbons) for nucleophilic attack .
  • Frontier Molecular Orbitals (HOMO/LUMO) : Reveal charge transfer interactions, crucial for understanding reactivity in cross-coupling reactions .
  • Tautomeric Stability : Gibbs free energy comparisons between keto and enol forms explain experimental tautomer ratios .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing bromine atom activates the pyridine ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : The C-Br bond undergoes transmetallation with arylboronic acids, enabling biaryl synthesis. Steric hindrance at the 2-position may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • SNAr Reactions : Bromine substitution facilitates nucleophilic aromatic substitution with amines or thiols, forming C-N or C-S bonds .

Basic: What parameters are critical for studying the stability of this compound under varying conditions?

  • pH : The compound may degrade under strong acidic/basic conditions due to hydrolysis of the oxoacetic acid moiety. Stability is optimal near neutral pH .
  • Temperature : Store at 2–8°C to prevent thermal decomposition .
  • Light Sensitivity : Protect from UV exposure to avoid radical-mediated degradation .

Advanced: How can spectral data discrepancies for derivatives of this compound be resolved?

  • Comparative Analysis : Cross-reference NMR chemical shifts with structurally analogous compounds (e.g., 2-(2,4-difluorophenyl)-2-oxoacetic acid) to identify anomalous peaks .
  • Isotopic Labeling : Use 13C-labeled derivatives to assign ambiguous carbonyl signals in complex spectra .
  • Computational Validation : Overlay experimental IR spectra with DFT-predicted vibrational modes to confirm assignments .

Advanced: What are the potential pharmaceutical applications of this compound?

  • Drug Intermediate : Analogous compounds (e.g., 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid) are key intermediates in antidiabetic drugs like Saxagliptin, suggesting potential use in targeted therapies .
  • Enzyme Inhibition : The bromopyridinyl group may act as a bioisostere for phenyl rings in kinase inhibitors, enhancing binding affinity .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Employ local exhaust systems to minimize inhalation of particulates .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

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